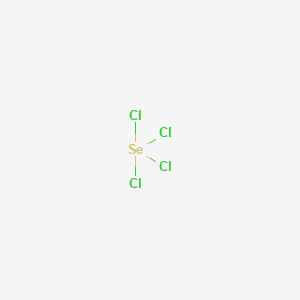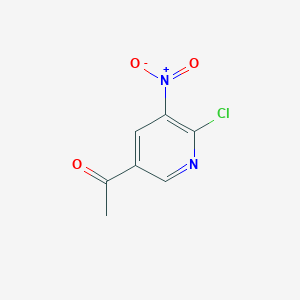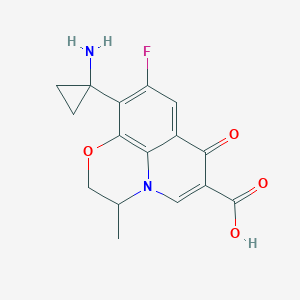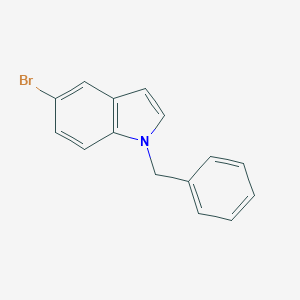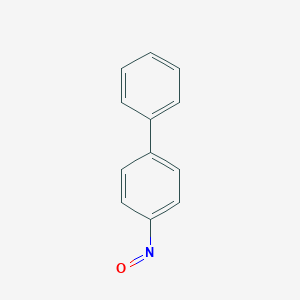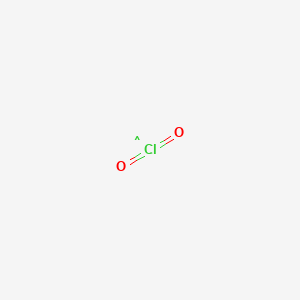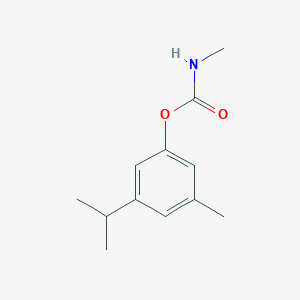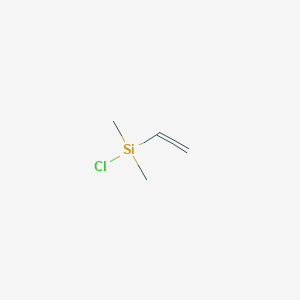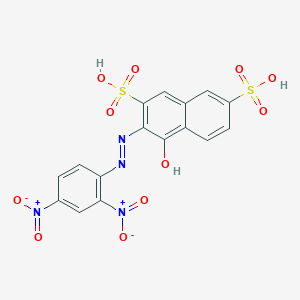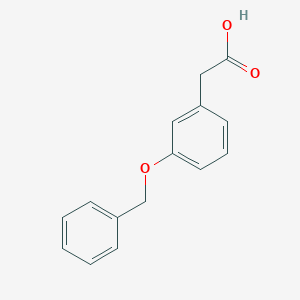![molecular formula C14H11Br2N3OS B155322 1-[(3,5-Dibromo-6-oxocyclohexa-2,4-dien-1-ylidene)methylamino]-3-phenylthiourea CAS No. 1713-69-5](/img/structure/B155322.png)
1-[(3,5-Dibromo-6-oxocyclohexa-2,4-dien-1-ylidene)methylamino]-3-phenylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3,5-Dibromo-6-oxocyclohexa-2,4-dien-1-ylidene)methylamino]-3-phenylthiourea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a member of the thiourea family and is commonly referred to as DBODCMT.
Mecanismo De Acción
The mechanism of action of DBODCMT is not fully understood. However, it is believed that the compound exerts its biological activity through the inhibition of various enzymes, including tyrosinase and acetylcholinesterase. The inhibition of these enzymes leads to the disruption of various cellular processes, ultimately resulting in the observed biological effects.
Efectos Bioquímicos Y Fisiológicos
DBODCMT has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that the compound exhibits antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. DBODCMT has also been shown to exhibit antimicrobial activity against various bacteria and fungi. In addition, the compound has been shown to exhibit antioxidant activity and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DBODCMT has several advantages for lab experiments. The compound is relatively easy to synthesize, and its purity and yield can be easily monitored. In addition, the compound exhibits a broad range of biological activity, making it a versatile tool for various experiments. However, DBODCMT also has several limitations. The compound is relatively unstable and can degrade over time. In addition, the compound has limited solubility in water, which can make it difficult to work with in aqueous environments.
Direcciones Futuras
There are several future directions for DBODCMT research. One potential direction is the development of novel materials based on DBODCMT. The compound has unique properties that make it an attractive building block for the synthesis of advanced materials. Another potential direction is the development of DBODCMT-based sensors for the detection of various analytes, including heavy metals and biological molecules. Finally, further studies are needed to fully understand the mechanism of action of DBODCMT and to identify its potential applications in various fields.
Métodos De Síntesis
DBODCMT can be synthesized through a multistep reaction process. The first step involves the reaction of 3,5-dibromo-2,4-cyclohexadienone with methylamine to yield 1-(3,5-dibromo-6-oxocyclohexa-2,4-dien-1-ylidene)methylamine. The second step involves the reaction of the intermediate product with thiourea to yield the final product, DBODCMT. The synthesis process is relatively complex and requires careful monitoring to ensure the purity and yield of the final product.
Aplicaciones Científicas De Investigación
DBODCMT has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, DBODCMT has been shown to exhibit antitumor, antimicrobial, and antifungal properties. In material science, DBODCMT has been used as a building block for the synthesis of novel materials with unique properties. In environmental science, DBODCMT has been used as a sensor for the detection of heavy metals in water.
Propiedades
Número CAS |
1713-69-5 |
|---|---|
Nombre del producto |
1-[(3,5-Dibromo-6-oxocyclohexa-2,4-dien-1-ylidene)methylamino]-3-phenylthiourea |
Fórmula molecular |
C14H11Br2N3OS |
Peso molecular |
429.1 g/mol |
Nombre IUPAC |
1-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-3-phenylthiourea |
InChI |
InChI=1S/C14H11Br2N3OS/c15-10-6-9(13(20)12(16)7-10)8-17-19-14(21)18-11-4-2-1-3-5-11/h1-8,20H,(H2,18,19,21)/b17-8+ |
Clave InChI |
ACTYCJZKMZTNAN-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)NC(=S)NNC=C2C=C(C=C(C2=O)Br)Br |
SMILES |
C1=CC=C(C=C1)NC(=S)NN=CC2=C(C(=CC(=C2)Br)Br)O |
SMILES canónico |
C1=CC=C(C=C1)NC(=S)NNC=C2C=C(C=C(C2=O)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



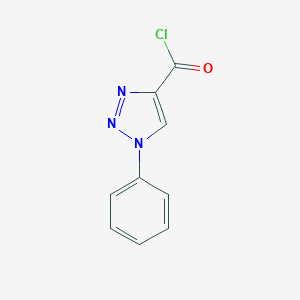
![(1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol](/img/structure/B155241.png)
